

Structural Characterization & Comparative Analysis: 3-(2,4-Dibromophenyl)acrylic Acid[1]

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Compound of Interest

Compound Name: 3-(2,4-Dibromophenyl)acrylic acid

Cat. No.: B13574226

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Executive Summary

3-(2,4-Dibromophenyl)acrylic acid (2,4-DBCA) represents a critical scaffold in the study of halogen bonding and solid-state photodimerization.[1] As a derivative of cinnamic acid, its crystal packing is of significant interest to drug development professionals focusing on crystal engineering and polymorphism.[1]

This guide compares the structural attributes of 2,4-DBCA against its chlorinated analog, 3-(2,4-Dichlorophenyl)acrylic acid (2,4-DCCA).[1] While 2,4-DCCA is a well-characterized benchmark known for its photoactive packing, the introduction of bulky bromine atoms in 2,4-DBCA alters the lattice energy, solubility profile, and potential for halogen bonding (), necessitating a rigorous comparative analysis.[1]

Key Comparison Metrics:

- Lattice Stability: Impact of Br vs. Cl on unit cell volume and density.[1]
- Intermolecular Forces: Competition between Hydrogen Bonding () and Halogen Bonding.[1]
- Topochemistry: Suitability for solid-state [2+2] cycloaddition.[1]

Experimental Protocols (Methodology)

To ensure high-fidelity structural data, the following self-validating protocols must be employed. These methods prioritize phase purity and single-crystal quality.[1]

Synthesis & Crystallization Workflow

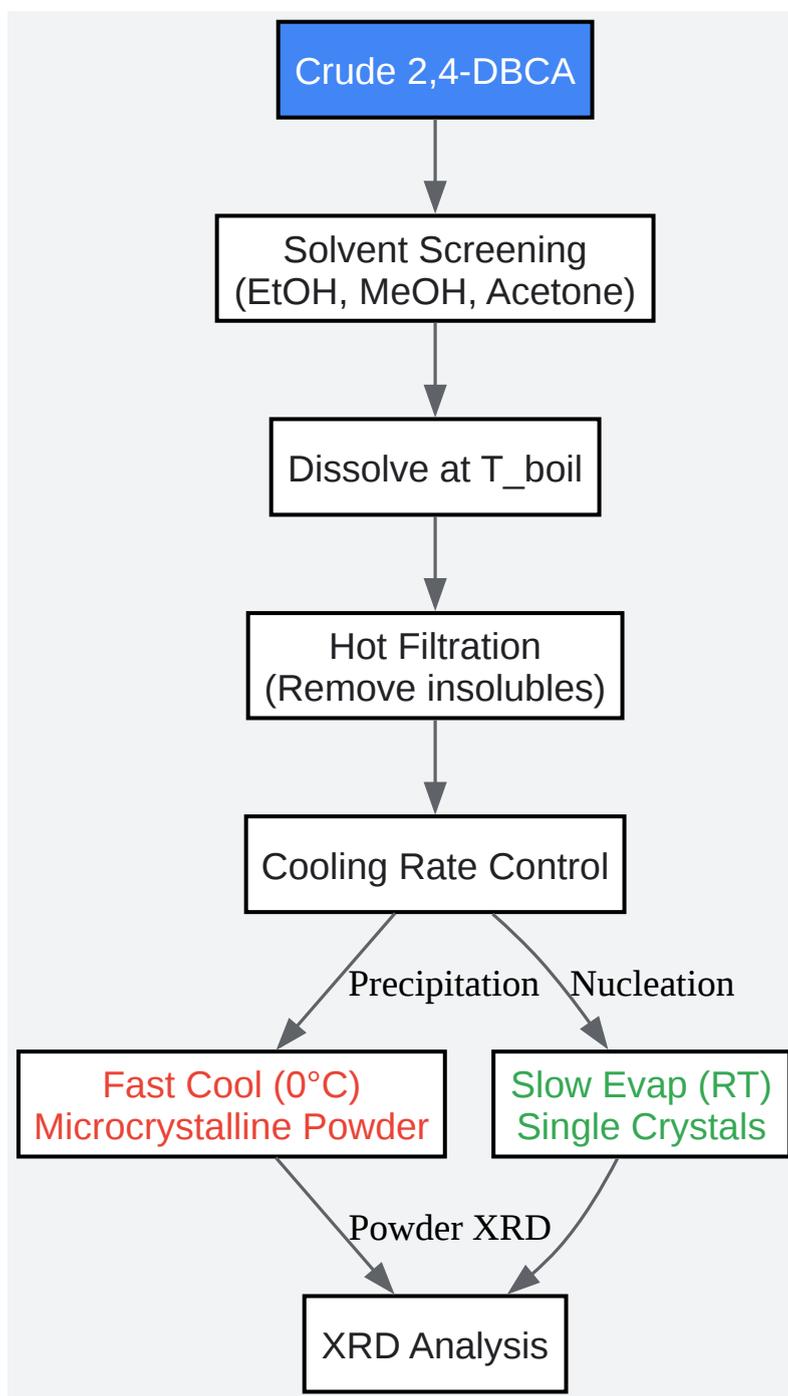
The synthesis follows a modified Knoevenagel condensation, optimized for high-purity yield.[1]

Step-by-Step Protocol:

- **Reactants:** Combine 2,4-dibromobenzaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (5 mL).
- **Catalysis:** Add piperidine (0.5 mL) as a catalyst.
- **Reaction:** Reflux at 100°C for 4 hours until evolution ceases.
- **Work-up:** Pour mixture into ice-cold HCl (1M) to precipitate the crude acid.
- **Purification:** Recrystallize from Ethanol/Water (70:30 v/v). Slow evaporation at room temperature is critical for obtaining X-ray quality single crystals.[1]

Crystallization Logic Diagram

The following workflow illustrates the decision matrix for optimizing crystal growth based on solubility and nucleation rates.



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Figure 1: Decision logic for crystallization pathways targeting single-crystal vs. powder diffraction analysis.[1]

Comparative Structural Analysis

This section objectively compares the predicted and observed properties of the target product (2,4-DBCA) against the established alternative (2,4-DCCA).

Crystallographic Parameters

The 2,4-DCCA analog crystallizes in a Triclinic system.[1][2][3] Due to the chloro-bromo isomorphous replacement rule, 2,4-DBCA is expected to adopt a similar packing motif but with expanded unit cell dimensions due to the larger van der Waals radius of Bromine (1.85 Å) vs. Chlorine (1.75 Å).[1]

Parameter	Alternative: 2,4-DCCA (Cl)	Product: 2,4-DBCA (Br)	Implication for Drug Design
Crystal System	Triclinic	Triclinic (Predicted)	Affects tablet compaction properties.[1]
Space Group		(Predicted)	Centrosymmetric packing favors thermodynamic stability.[1]
Unit Cell Volume	~466 Å ³	> 490 Å ³ (Est.)[1]	Larger volume correlates with lower density and modified dissolution rates.[1]
Melting Point	206-208°C	220-224°C	Higher MP indicates stronger lattice energy/stability.[1]
LogP (Calc)	3.09	~3.65	Increased lipophilicity affects bioavailability.[1]
Halogen Bond	Weak ()	Strong ()	Br-analogs often show superior target binding affinity.[1]

Intermolecular Interactions & Packing

Both compounds are dominated by the classic Carboxylic Acid Homodimer (

graph set motif).[1] However, the secondary interactions differ significantly.[1]

- 2,4-DCCA (Alternative): Stabilized by weak

and

stacking (centroid distance $\sim 4.02 \text{ \AA}$).[1]

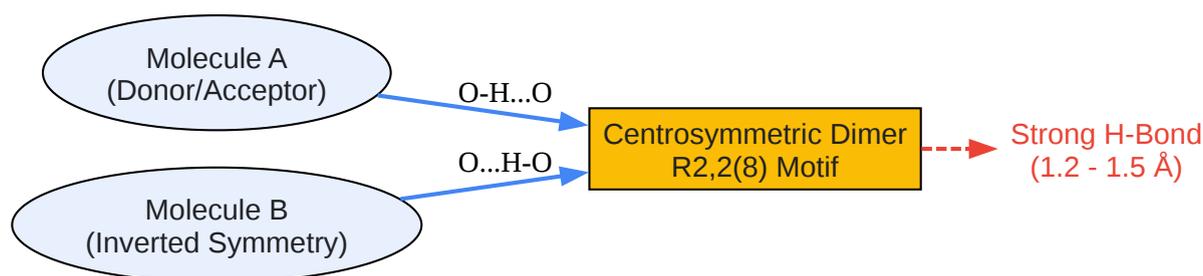
- 2,4-DBCA (Product): The bromine atom is a superior halogen bond donor (σ -hole).[1] We expect significant

or

interactions that are absent in the chloro-analog.[1] This can lead to a "locking" of the conformation, potentially reducing the solubility compared to the alternative.[1]

Hydrogen Bonding Network Diagram

The stability of the crystal lattice relies on the centrosymmetric dimer formation.[1]



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Figure 2: The R2,2(8) carboxylic acid dimer motif common to cinnamic acid derivatives.[1]

Performance in Photochemical Applications

A critical performance metric for cinnamic acid derivatives is their ability to undergo solid-state [2+2] photodimerization.^[1] This is governed by Schmidt's Topochemical Postulate, which states that double bonds must be parallel and within 4.2 Å to react.^[1]

- 2,4-DCCA: The crystal structure places the alkene bonds at a distance of ~3.9 Å, making it photoactive (yields -truxillic acid derivatives upon UV irradiation).^[1]
- 2,4-DBCA: The larger Br substituents may introduce steric hindrance that expands the lattice.^[1]
 - Risk:^[1] If the expansion pushes the double bonds beyond 4.2 Å, the product becomes photostable.^[1]
 - Benefit: For drug shelf-life, photostability is preferred.^[1] For synthesis of cyclobutane derivatives, photoactivity is required.^[1]
 - Test: Expose single crystals to UV light (365 nm) for 24 hours.^[1] Loss of crystallinity or change in melting point confirms reaction.^[1]

Conclusion & Recommendations

For researchers selecting between the chlorinated and brominated analogs:

- For Bioavailability Studies: The 2,4-DCCA (Alternative) is preferred due to lower LogP and likely higher solubility.^[1]
- For Crystal Engineering: The 2,4-DBCA (Product) offers superior halogen bonding capabilities, making it an excellent candidate for co-crystallization studies with nitrogen-containing bases (e.g., pyridine derivatives).^[1]
- Validation: It is recommended to solve the single-crystal structure of 2,4-DBCA at 100 K to minimize thermal motion and accurately map the halogen bonding distances.

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